molecular formula C18H34O2 B1228110 Perhydrohexestrol CAS No. 74006-28-3

Perhydrohexestrol

Cat. No.: B1228110
CAS No.: 74006-28-3
M. Wt: 282.5 g/mol
InChI Key: WEWXCETUQCZGAO-UHFFFAOYSA-N
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Description

Perhydrohexestrol (CAS 74006-28-3) is a synthetic steroid-like compound with the molecular formula C₁₈H₃₄O₂. It belongs to the cyclohexanol derivative family, characterized by a 1,2-diethyl-1,2-ethanediyl backbone linking two 4-hydroxycyclohexyl groups . Its stereoisomeric forms, including cis-trans and trans-trans configurations, significantly influence its biochemical interactions .

Properties

CAS No.

74006-28-3

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

4-[4-(4-hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-ol

InChI

InChI=1S/C18H34O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h13-20H,3-12H2,1-2H3

InChI Key

WEWXCETUQCZGAO-UHFFFAOYSA-N

SMILES

CCC(C1CCC(CC1)O)C(CC)C2CCC(CC2)O

Canonical SMILES

CCC(C1CCC(CC1)O)C(CC)C2CCC(CC2)O

Synonyms

perhydrohexestrol
perhydrohexestrol, (1R*(cis),2R*(trans))-(+)-isomer
perhydrohexestrol, (1R*(cis),2R*(trans))-(-)-isomer
perhydrohexestrol, (1R*(cis),2S*(trans))-(+-)-isomer
perhydrohexestrol, (1R*(trans),2R*(trans))-(+)-isomer
perhydrohexestrol, (1R*(trans),2R*(trans))-(+-)-isomer
perhydrohexestrol, (1R*(trans),2R*(trans))-(-)-isomer
perhydrohexestrol, (1R*(trans),2S*(trans))-isome

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers of Perhydrohexestrol

This compound exists in multiple stereoisomeric forms, each with distinct biological profiles:

Isomer AR Binding ABP Binding Key Findings
cis-trans this compound None High The (+) enantiomer exhibits 2–3× higher ABP affinity than the racemic mixture .
trans-trans this compound None None No affinity for AR or ABP, highlighting stereochemical dependence .

Structural Insight : The cis-trans isomer’s hydroxyl groups adopt equatorial-axial positions, enhancing ABP compatibility, whereas the trans-trans form’s axial-axial arrangement disrupts binding .

Perhydrodiketones

Perhydrodiketones, such as (3,4-bis(trans-4-oxocyclohexyl)-hexane), share the C₁₈H₃₄O₂ formula but replace hydroxyl groups with ketones:

Compound AR Binding ABP Binding Key Findings
trans-trans perhydrodiketone None Moderate Binds ABP with lower affinity than cis-trans this compound .

Mechanistic Difference : Ketone groups reduce hydrogen-bonding capacity, explaining weaker ABP interactions compared to hydroxylated analogs .

Hexestrol and Derivatives

Hexestrol (CAS 84-16-2), a non-steroidal estrogen, shares a bibenzyl core but lacks cyclohexanol rings. Hydrogenation of hexestrol yields this compound, altering receptor specificity:

Compound Estrogenic Activity Androgen-Binding Activity Structural Feature
Hexestrol High None Planar bibenzyl with phenolic hydroxyl groups .
This compound None ABP-specific Saturated cyclohexanol rings with stereoisomerism .

Key Contrast : Hexestrol’s rigidity enables estrogen receptor binding, while this compound’s conformational flexibility favors ABP .

Broader Context of C₁₈H₃₄O₂ Compounds

Other C₁₈H₃₄O₂ compounds, such as oleic acid (CAS 112-80-1) and cyclohexyldodecanoic acid (CAS 18017-77-1), are structurally unrelated fatty acids. Their biological roles (e.g., lipid metabolism) diverge entirely from this compound’s steroid-mimetic function .

Research Implications

  • Stereochemical Sensitivity : The enantiomeric preference of cis-trans this compound for ABP underscores the importance of chiral synthesis in drug design .
  • Therapeutic Potential: ABP-specific binding could be leveraged for targeted modulation of testosterone distribution, avoiding systemic AR activation .

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